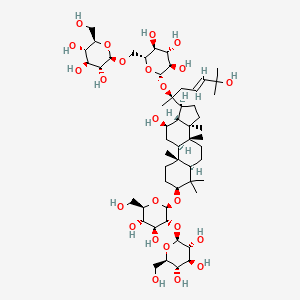

Notoginsenoside A

Beschreibung

Notoginsenoside A is a bioactive compound derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound belongs to the dammarane-type triterpenoid saponins, which are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects .

Eigenschaften

CAS-Nummer |

193895-21-5 |

|---|---|

Molekularformel |

C54H92O24 |

Molekulargewicht |

1125.3 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(E,2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C54H92O24/c1-49(2,70)13-9-14-54(8,78-47-43(69)39(65)36(62)28(75-47)22-71-45-41(67)37(63)33(59)25(19-55)72-45)23-10-16-53(7)32(23)24(58)18-30-51(5)15-12-31(50(3,4)29(51)11-17-52(30,53)6)76-48-44(40(66)35(61)27(21-57)74-48)77-46-42(68)38(64)34(60)26(20-56)73-46/h9,13,23-48,55-70H,10-12,14-22H2,1-8H3/b13-9+/t23-,24+,25+,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,51-,52+,53+,54-/m0/s1 |

InChI-Schlüssel |

NPZAABKZLIBPQV-FDUYOZAUSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@](C)(C/C=C/C(C)(C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Notoginsenoside A can be synthesized through enzymatic transformation. For instance, vina-ginsenoside R7 can be converted to notoginsenoside ST-4 using a recombinant glycoside hydrolase from Herpetosiphon aurantiacus . This enzyme specifically hydrolyzes the glucose at the C-20 position without affecting other glucose moieties.

Industrial Production Methods: Industrial production of notoginsenoside A often involves the extraction and purification from Panax notoginseng roots. Techniques such as ultrasound-assisted extraction (UAE) and microwave processing have been employed to optimize the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Notoginsenoside A undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For example, it can be biotransformed by Cordyceps sinensis to produce 25-OH-20(S/R)-R2, which has enhanced cardioprotective effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. Enzymatic hydrolysis is also a prevalent method, utilizing specific enzymes to achieve desired transformations .

Major Products: The major products formed from these reactions include hydroxylated derivatives and other modified saponins, which often exhibit improved pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, notoginsenoside A is used as a precursor for synthesizing other bioactive saponins. Its unique structure allows for diverse chemical modifications, leading to the development of new compounds with enhanced activities .

Biology: In biological research, notoginsenoside A has been shown to promote the migration, adhesion, and differentiation of mesenchymal stromal cells, making it a valuable compound for tissue engineering and regenerative medicine .

Medicine: Medically, notoginsenoside A exhibits cardioprotective, neuroprotective, and anti-inflammatory effects. It has been investigated for its potential in treating myocardial ischemia, ischemic stroke, and other inflammatory conditions .

Industry: In the industrial sector, notoginsenoside A is used in the production of health supplements and functional foods due to its beneficial health effects .

Wirkmechanismus

Notoginsenoside A exerts its effects through multiple molecular pathways. It has been shown to inhibit the activation of the MAPK signaling pathway, reduce the expression of inflammatory cytokines, and enhance the expression of antioxidant enzymes . These actions contribute to its protective effects against oxidative stress, inflammation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

- Notoginsenoside R1

- Ginsenoside Rb1

- Ginsenoside Rd

- Ginsenoside Rg3

- Ginsenoside Rh2

Q & A

Q. What frameworks ensure reproducibility when translating Notoginsenoside A findings from rodent models to human trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.